4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one
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Overview
Description
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one is an organic compound with a complex structure that includes a hexahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- Methyl 9-mesityl-12-aryl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
Uniqueness
4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one is unique due to its specific structural features and the resulting chemical properties. Its hexahydrobenzoannulene core provides a distinct framework that can be modified to produce a wide range of derivatives with varying activities and applications.
Properties
CAS No. |
52086-46-1 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-methyl-7,8,9,10,11,12-hexahydro-6H-benzo[10]annulen-5-one |
InChI |
InChI=1S/C15H20O/c1-12-8-7-10-13-9-5-3-2-4-6-11-14(16)15(12)13/h7-8,10H,2-6,9,11H2,1H3 |
InChI Key |
SFSMRELVEBQBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCCCCCC2=O |
Origin of Product |
United States |
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